1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
Description
Properties
IUPAC Name |
4-piperazin-1-ylpyrido[2,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.2ClH/c1-2-9-10(13-3-1)14-8-15-11(9)16-6-4-12-5-7-16;;/h1-3,8,12H,4-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEYFYAQUPYQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC=N3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin core[_{{{CITATION{{{2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido[2,3-d ...](https://link.springer.com/article/10.1134/S1070363224060239). This can be achieved through a cyclization reaction of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions[{{{CITATION{{{2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... The resulting intermediate is then reacted with piperazine to form the final compound[{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... These reactions are often employed to modify the compound or to synthesize derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d ....
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido[2,3-d ...](https://link.springer.com/article/10.1134/S1070363224060239). In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in cellular processes and signaling pathways. In medicine, it has shown promise as a therapeutic agent for treating various diseases, including cancer and neurological disorders[{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis, Anti-Breast Cancer, and EGFR Activity of Novel Pyrido2,3-d .... For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride, highlighting differences in heterocyclic cores, substituents, and biological activities:
Key Structural and Functional Insights
Heterocyclic Core Modifications
- Pyrido vs. Thieno/Pyrrolo Cores: Replacement of the pyrido[2,3-d]pyrimidine core with thieno[2,3-d]pyrimidine (sulfur atom) or pyrrolo[2,3-d]pyrimidine (additional nitrogen) alters electronic properties and binding affinities.
- Pyrido[3,4-d]pyrimidin-4-one derivatives () feature a ketone group, which may facilitate hydrogen bonding with enzymatic targets like lysine demethylases .
Substituent Effects on Pharmacological Activity
- Piperazine Modifications : Piperazine substitutions influence solubility and target engagement. For instance, 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) derivatives () show improved selectivity for demethylases due to the pyridinyl side chain . Dual piperazine substitutions () may enhance multivalent interactions with kinase domains .
- Halogen and Aromatic Groups : Fluorine-18 labeled analogs () are tailored for PET imaging, while chloro- or phenyl-substituted derivatives () improve lipophilicity and membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Solubility : Dihydrochloride salts universally enhance aqueous solubility across analogs.
Biological Activity
1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other diseases mediated by abnormal cell growth. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound primarily acts as an inhibitor of various kinases involved in cell signaling pathways. Notably, it has been identified as a modulator of the phosphoinositide 3-kinase (PI3-K) pathway, which is crucial in regulating cell growth and survival. The inhibition of PI3-K activity can lead to decreased cell proliferation and induction of apoptosis in cancer cells .
Key Mechanisms:
- Inhibition of PI3-K : This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. Compounds that inhibit PI3-K can potentially reverse these effects .
- NF-κB Pathway Modulation : Research indicates that related pyrimidine compounds can inhibit NF-κB activation, which plays a significant role in inflammation and cancer progression . This modulation can decrease the expression of pro-inflammatory cytokines and promote apoptosis in tumor cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of pyrido[2,3-d]pyrimidine derivatives, including this compound.
- Cancer Cell Lines : A study demonstrated that this class of compounds effectively inhibited proliferation in hepatocellular carcinoma (HCC) cell lines through PI3-K pathway inhibition. The treatment led to significant reductions in cell viability and induced apoptosis .
- Inflammatory Conditions : In models of inflammatory bowel disease (IBD), related compounds showed a decrease in myeloperoxidase activity and modulation of cytokine levels such as TNF–α and IL–6, suggesting potential therapeutic use in inflammatory conditions .
- Protein Kinase Targeting : The compound has also been shown to inhibit protein tyrosine kinases (PTKs), which are critical in various signaling pathways associated with cancer progression. This inhibition could be beneficial for treating diseases characterized by excessive cell proliferation .
Q & A
Q. What are the optimized synthetic routes for 1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride, and how are reaction conditions tailored to improve yield?
Methodological Answer:
- Stepwise Synthesis : A common approach involves coupling pyrido[2,3-d]pyrimidin-4-amine with piperazine derivatives using thiourea-based intermediates (e.g., di(1H-imidazol-1-yl)methanethione) under controlled heating (40–70°C) in THF. Sonication is employed to homogenize the reaction mixture .
- Purification : Reverse-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate ensures high purity (>95%) .
- Yield Optimization : Key factors include stoichiometric control of reagents, extended reaction times (2–3 hours), and temperature gradients to minimize side products .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : and NMR (DMSO-d₆) identify aromatic protons (δ 8.18–6.70 ppm) and piperazine carbons (δ 47.93–45.06 ppm) .
- HRMS : Electrospray ionization (ESI+) confirms molecular mass (e.g., [M+H]⁺ = 328.1597 for analogs) with <0.7 ppm error .
- LC/MS : Retention time analysis (e.g., 1.953 min) paired with UV detection ensures batch consistency .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Long-Term Storage : Store in sealed containers at –20°C in dry, ventilated environments to prevent hygroscopic degradation .
- Handling : Avoid exposure to light and humidity; use inert atmospheres (N₂/Ar) during weighing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in pyrido-pyrimidine-piperazine analogs?
Methodological Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine or piperazine ring to enhance target binding (e.g., PHGDH inhibition) .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP pockets) .
- In Vitro Screening : Prioritize analogs with IC₅₀ < 1 µM in enzyme inhibition assays (e.g., PHGDH) and validate selectivity via counter-screens .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Normalize protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
- Data Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify batch effects or concentration-dependent discrepancies .
Q. How can researchers address poor solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based solubilizers to maintain compound stability .
- Salt Form Screening : Compare dihydrochloride vs. free-base forms; the hydrochloride salt often improves aqueous solubility by 10–50× .
- pH Adjustment : Buffers at pH 4–5 (e.g., acetate) enhance protonation of piperazine nitrogens, increasing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
